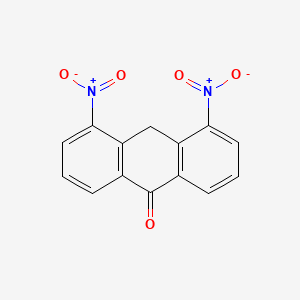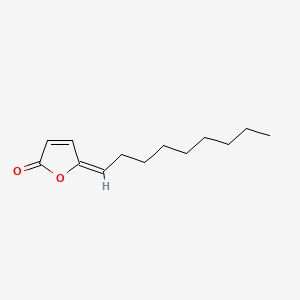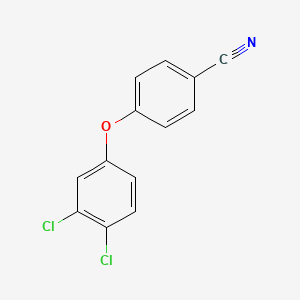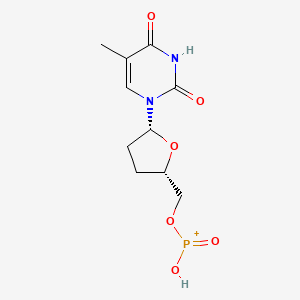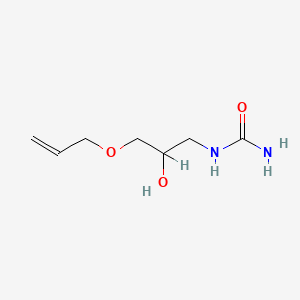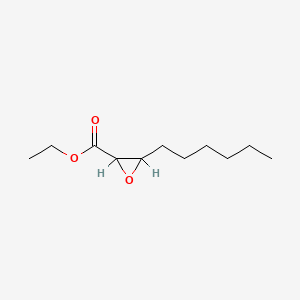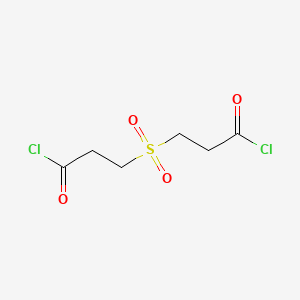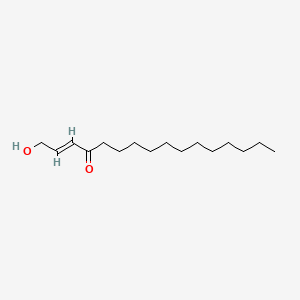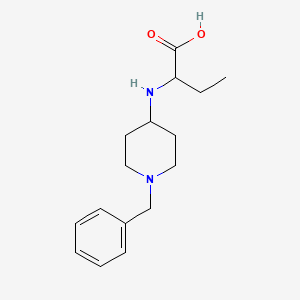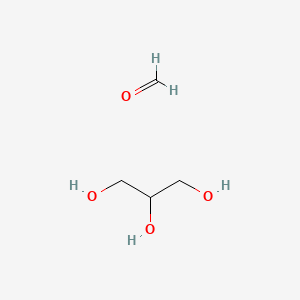
Dierbium dodecaoxide tritungsten
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dierbium dodecaoxide tritungsten is a complex inorganic compound with the molecular formula Er2O12W3. It is composed of erbium and tungsten oxides, forming a unique structure that has garnered interest in various scientific fields. This compound is known for its stability and unique chemical properties, making it a subject of study in materials science and chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dierbium dodecaoxide tritungsten typically involves high-temperature solid-state reactions. One common method is the direct reaction of erbium oxide (Er2O3) with tungsten oxide (WO3) at elevated temperatures. The reaction is usually carried out in a controlled atmosphere to prevent contamination and ensure the purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the precise control of reaction conditions, including temperature, pressure, and atmosphere, to achieve consistent quality and yield. Advanced techniques such as chemical vapor deposition (CVD) and physical vapor deposition (PVD) may also be employed to produce thin films of this compound for specific applications .
Analyse Des Réactions Chimiques
Types of Reactions
Dierbium dodecaoxide tritungsten undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure and the presence of both erbium and tungsten oxides .
Common Reagents and Conditions
Oxidation: Involves the use of oxidizing agents such as oxygen or ozone at high temperatures.
Reduction: Typically carried out using reducing agents like hydrogen or carbon monoxide.
Substitution: Can occur in the presence of halogens or other reactive species, leading to the formation of different derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxides of tungsten, while reduction can produce lower oxidation states of erbium and tungsten .
Applications De Recherche Scientifique
Dierbium dodecaoxide tritungsten has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Studied for its potential use in biomedical applications, including imaging and drug delivery.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Employed in the production of advanced materials, including ceramics and electronic components
Mécanisme D'action
The mechanism of action of dierbium dodecaoxide tritungsten involves its interaction with molecular targets and pathways within a given system. In catalytic applications, it facilitates the conversion of reactants to products by providing an active surface for the reaction. In biomedical applications, it may interact with cellular components to produce therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diytterbium dodecaoxide tritungsten: Similar in structure but contains ytterbium instead of erbium.
Tritungsten dioxide: Contains only tungsten oxides and lacks the erbium component.
Uniqueness
Dierbium dodecaoxide tritungsten is unique due to the combination of erbium and tungsten oxides, which imparts distinct chemical and physical properties. This combination allows for a broader range of applications compared to similar compounds .
Propriétés
Numéro CAS |
15586-55-7 |
|---|---|
Formule moléculaire |
Er2O12W3-18 |
Poids moléculaire |
1078.0 g/mol |
Nom IUPAC |
erbium(3+);oxygen(2-);tungsten |
InChI |
InChI=1S/2Er.12O.3W/q2*+3;12*-2;;; |
Clé InChI |
GQESMVHQNKGSJX-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Er+3].[Er+3].[W].[W].[W] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



